3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine

Lipophilicity Electronic effects Metabolic stability

Select CAS 2034493-76-8 for its distinct 3-cyclopropyl-pyridazine core, meta-trifluoromethoxy benzoyl motif, and carbonyl linker—three pharmacophoric elements that confer predicted CYP450 metabolic resistance, halogen-bonding potential, and linker-dependent selectivity versus sulfonyl or para-substituted analogs. Ideal as a core scaffold for GPCR/kinase ligand discovery beyond the PDE family. Compare with pyrazole and sulfonyl analogs to map isoform selectivity experimentally. Verify stock and request a quote today.

Molecular Formula C19H19F3N4O2
Molecular Weight 392.382
CAS No. 2034493-76-8
Cat. No. B2871168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine
CAS2034493-76-8
Molecular FormulaC19H19F3N4O2
Molecular Weight392.382
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
InChIInChI=1S/C19H19F3N4O2/c20-19(21,22)28-15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
InChIKeyVZLDZYLLQKLFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine (CAS 2034493-76-8): Procurement-Relevant Structural and Pharmacophore Profile


3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine (CAS 2034493-76-8) is a synthetic heterocyclic compound with molecular formula C19H19F3N4O2 and molecular weight 392.38 g/mol . It belongs to the piperazinyl-pyridazine class, characterized by a pyridazine core substituted at position 3 with a cyclopropyl group and at position 6 with a piperazine ring bearing a 3-(trifluoromethoxy)benzoyl substituent . The compound carries the InChI Key VZLDZYLLQKLFTE-UHFFFAOYSA-N and SMILES C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC(F)(F)F . Structurally, it integrates three pharmacophoric elements—a cyclopropyl group, a piperazine linker, and a meta-trifluoromethoxy benzoyl group—that collectively influence its physicochemical and potential biological properties . The compound is primarily distributed as a research chemical by specialty vendors, with no peer-reviewed biological characterization identified in primary literature, patents, or authoritative databases such as PubChem or ChEMBL as of the available search .

Why Pyridazine-Piperazine-Benzoyl Analogs Cannot Simply Substitute for 3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine in Research Procurement


While the pyridazine-piperazine-benzoyl scaffold is common to many research compounds, substitution at three critical positions—the pyridazine 3-position, the benzoyl ring substitution pattern, and the carbonyl linker—produces divergent physicochemical and pharmacological profiles that preclude generic interchange [1]. For instance, replacing the 3-cyclopropyl group with a 3-methylpyrazole moiety and switching the 3-trifluoromethoxy to 3-trifluoromethyl on the benzoyl ring yields CAS 1019101-08-6, a compound with distinct lipophilicity and hydrogen-bonding capacity that likely targets different biological space [1]. Similarly, the sulfonyl-linked analog 3-cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine introduces a tetrahedral sulfur center that alters conformational flexibility and electronic distribution relative to the planar carbonyl of the target compound . Even the same molecular formula (C19H19F3N4O2) can correspond to a completely different scaffold, as exemplified by PDM-631 (CAS 2095312-08-4), a pyrazolo[3,4-d]pyrimidin-4-one PDE2A inhibitor with potent activity (IC50 1.5 nM) and >2,000-fold selectivity that bears no structural resemblance to the pyridazine-piperazine-benzoyl architecture [2]. These structural divergences translate into differences in target engagement, metabolic stability, and off-target liability that cannot be predicted without compound-specific experimental data.

Quantitative Differentiation Evidence for 3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine vs. Closest Structural Analogs


Meta-Trifluoromethoxy Benzoyl vs. Meta-Trifluoromethyl Benzoyl: Lipophilicity and Electronic Differentiation

The target compound features a 3-(trifluoromethoxy)benzoyl group, whereas the close analog CAS 1019101-08-6 bears a 3-(trifluoromethyl)benzoyl group. The -OCF3 substituent is a stronger electron-withdrawing group (Hammett σm = 0.38) than -CF3 (σm = 0.43) but introduces an additional hydrogen-bond acceptor atom, altering solvation and target-binding profiles [1]. Computed logP values (XLogP3) differ by approximately 0.5–0.7 log units between -OCF3 and -CF3 analogs of similar size, translating to a ~3- to 5-fold difference in membrane partitioning [2]. This physicochemical divergence can affect passive permeability, CYP450 metabolic susceptibility, and off-target promiscuity in ways not captured by single-concentration screening [1].

Lipophilicity Electronic effects Metabolic stability

Cyclopropyl vs. 3-Methylpyrazole at Pyridazine C3: Conformational Restriction and Metabolic Stability

The 3-cyclopropyl substituent on the pyridazine core of the target compound introduces conformational restriction and reduced oxidative metabolism compared to the 3-(3-methylpyrazol-1-yl) group found in CAS 1019101-08-6 [1]. Cyclopropyl groups are known to resist CYP450-mediated oxidation due to the ring strain and lack of accessible C-H bonds for hydrogen abstraction, whereas the pyrazole methyl group is a known site for CYP450 hydroxylation [2]. In analogous pyridazine series, cyclopropyl substitution has been associated with 2- to 5-fold longer microsomal half-lives compared to N-linked heteroaryl substituents [2]. Additionally, the cyclopropyl group reduces the number of rotatable bonds from 4 (in the pyrazole analog) to 3, potentially enhancing binding affinity through entropic stabilization [3].

Conformational analysis Metabolic stability CYP450 oxidation

Carbonyl vs. Sulfonyl Linker: H-Bond Acceptor Geometry and Target Complementarity

The target compound employs a carbonyl (C=O) linker between the piperazine and the 3-(trifluoromethoxy)phenyl ring, whereas the closely related sulfonyl analog 3-cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine (C18H19F3N4O3S) uses a sulfonyl (SO2) linker . The carbonyl linker is planar with a C=O bond length of ~1.22 Å and a single H-bond acceptor vector, while the sulfonyl linker is tetrahedral (S=O bond lengths ~1.43 Å) and presents two H-bond acceptor vectors at ~120° angle [1]. This geometric difference alters the spatial presentation of the trifluoromethoxyphenyl group by approximately 0.5–1.0 Å displacement and changes the electrostatic potential surface, which can critically impact binding to flat vs. concave protein pockets [1]. In medicinal chemistry campaigns, carbonyl-to-sulfonyl linker switches have been shown to shift selectivity profiles by >10-fold between related enzyme isoforms [2].

Hydrogen bonding Conformational analysis Linker geometry

Complete Scaffold Divergence: Pyridazine-Piperazine vs. Pyrazolopyrimidinone PDE2A Inhibitor PDM-631

PDM-631 (CAS 2095312-08-4) shares the identical molecular formula (C19H19F3N4O2, MW 392.38) with the target compound but belongs to a completely different chemotype: a pyrazolo[3,4-d]pyrimidin-4-one core with a (S)-configured chiral center, compared to the achiral pyridazine-piperazine-benzoyl architecture [1]. PDM-631 is a highly potent PDE2A inhibitor (human IC50 = 1.5 nM, rat IC50 = 4.2 nM) with >2,000-fold selectivity over other PDE isoforms [1]. The target pyridazine compound lacks any reported PDE2A activity. The topological polar surface area (TPSA) differs substantially: PDM-631 has TPSA ≈ 80–85 Ų (pyrazolopyrimidinone core), while the target compound has TPSA ≈ 60–65 Ų (pyridazine-piperazine), affecting blood-brain barrier penetration potential [2]. PDM-631 is brain-penetrant and orally active in rodent cognition models, whereas no in vivo data exist for the target compound [1]. These compounds cannot substitute for one another in any PDE2A-focused research program.

Scaffold hopping Target selectivity Molecular recognition

Meta- vs. Para-Trifluoromethoxy Substitution on the Benzoyl Ring: Regioisomeric Impact on Molecular Recognition

The target compound carries the trifluoromethoxy group at the meta (3-) position of the benzoyl ring. The para (4-) regioisomer, while not identified with a specific CAS in this search, is a plausible synthetic analog. Meta vs. para substitution alters the vector of the -OCF3 group relative to the piperazine-carbonyl axis by approximately 60° in the lowest-energy conformation, changing the molecular electrostatic potential surface and the shape of the hydrophobic footprint [1]. In structurally related benzoyl-piperazine series (e.g., GlyT-1 inhibitors from patent US20080119486), meta-substituted analogs consistently showed 3- to 10-fold differences in target binding affinity compared to their para counterparts [2]. The meta-OCF3 group creates an asymmetric electron density distribution that can engage halogen-bonding interactions with protein backbone carbonyls, a feature not accessible to the para isomer [3].

Regioisomerism Shape complementarity Target binding

Optimal Research and Procurement Application Scenarios for 3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine (CAS 2034493-76-8)


Scaffold-Hopping Library Design for Non-PDE2A CNS Targets

Given that the isomeric compound PDM-631 is a validated PDE2A inhibitor, the pyridazine-piperazine scaffold of the target compound offers a structurally distinct chemotype (TPSA ~60–65 Ų vs. ~80–85 Ų for PDM-631) that may access different CNS targets while retaining favorable brain penetration potential [1]. Procurement of CAS 2034493-76-8 is warranted as a core scaffold for diversity-oriented synthesis aimed at identifying novel GPCR or kinase ligands beyond the PDE family.

Comparative Metabolic Stability Profiling of Cyclopropyl-Containing Heterocycles

The 3-cyclopropyl group on the pyridazine core is predicted to confer resistance to CYP450-mediated oxidation relative to heteroaryl substituents (e.g., 3-methylpyrazole) found in analogs like CAS 1019101-08-6 [2]. Researchers evaluating metabolic soft spots in pyridazine series should procure this compound alongside the pyrazole analog to experimentally quantify the impact of the cyclopropyl group on microsomal half-life (anticipated 2- to 5-fold improvement per class-level precedent) [2].

Meta-Substituted Benzoyl-Piperazine SAR Elaboration

The meta-trifluoromethoxy benzoyl motif introduces an asymmetric electrostatic surface and potential halogen-bonding interactions distinct from para-substituted or trifluoromethyl analogs [3]. This compound serves as a key intermediate for synthesizing a regioisomeric pair library to probe the impact of -OCF3 substitution geometry on target binding. Procurement is particularly relevant for programs targeting proteins with halogen-bonding hotspots, such as kinases or bromodomains [3].

Carbonyl-Linker vs. Sulfonyl-Linker Selectivity Profiling

The carbonyl linker in CAS 2034493-76-8 provides a single H-bond acceptor with planar geometry, in contrast to the dual-acceptor tetrahedral sulfonyl linker in the analog 3-cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine [4]. Procurement of both compounds enables systematic evaluation of linker geometry on isoform selectivity, an approach validated by literature precedent showing >10-fold selectivity shifts upon carbonyl-to-sulfonyl switches in enzyme inhibitor programs [4].

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